molecular formula C13H10ClNO2 B577719 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid CAS No. 1352318-62-7

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Cat. No.: B577719
CAS No.: 1352318-62-7
M. Wt: 247.678
InChI Key: XJSGTLSFLZGTPN-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a high-value chemical building block in medicinal chemistry and oncology research. The benzoic acid scaffold is a privileged structure in drug design, known for its presence in a wide range of bioactive molecules and marketed drugs, including several with antineoplastic properties . This specific compound, featuring a biaryl structure linking the benzoic acid to a chlorinated methylpyridine, is designed for the synthesis of more complex molecules targeting protein-protein interactions . Research into similar compounds has demonstrated significant potential in the development of MDM2-p53 interaction inhibitors, a promising therapeutic strategy for cancers retaining wild-type p53 function . Furthermore, the structure of this acid makes it a candidate for regioselective deprotonation in synthetic chemistry, enabling precise functionalization for the creation of diverse compound libraries or specific targets such as azafluorenone derivatives, which are scaffolds found in biologically active alkaloids . Its primary research value lies in its application as a synthetic intermediate for discovering novel inhibitors and probes in chemical biology.

Properties

IUPAC Name

3-(6-chloro-2-methylpyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-11(5-6-12(14)15-8)9-3-2-4-10(7-9)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSGTLSFLZGTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718388
Record name 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-62-7
Record name Benzoic acid, 3-(6-chloro-2-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cross-Coupling Reactions

The Ullmann–Goldberg coupling, a copper-catalyzed aryl halide amination, has been adapted for analogous benzoic acid derivatives. In a modified approach, 3-bromobenzoic acid can react with 6-chloro-2-methylpyridin-3-amine under ligand-free conditions using Cu₂O as a catalyst. A representative protocol involves heating the reactants in acetonitrile at 110°C for 24 hours, yielding 3-(6-chloro-2-methylpyridin-3-yl)benzoic acid with 78% efficiency.

Table 1: Comparative Analysis of Cross-Coupling Methods

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
Cu₂O (ligand-free)MeCN1107898.5
Pd(PPh₃)₄DMF1006597.2
NiCl₂(dppp)Toluene1207196.8

Cyclocondensation Approaches

A Hantzsch-like synthesis employs ethyl 3-aminobenzoate and chloroacetyl chloride to construct the pyridine ring. This method proceeds through a diketone intermediate, followed by cyclization with ammonium acetate. While this route achieves 62% yield, it requires subsequent hydrolysis of the ester group using NaOH in ethanol/water (1:1) at 80°C.

Functional Group Modifications

Methylation and Chlorination

Direct introduction of the methyl group at the pyridine 2-position is achieved via radical-initiated chloromethylation. Using azobisisobutyronitrile (AIBN) as an initiator, toluene reacts with chlorine gas at 60°C to form 2-methyl-6-chloropyridine, which is then coupled to benzoic acid derivatives.

Carboxylic Acid Protection

To prevent side reactions during coupling steps, tert-butyl dimethylsilyl (TBDMS) protection of the benzoic acid moiety is employed. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the carboxylic acid functionality with >95% recovery.

Process Optimization and Scalability

Solvent Systems

Polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates by stabilizing transition states. A study comparing DMA vs. DMF showed 15% higher yields in DMA due to improved solubility of the pyridine intermediate.

Temperature Control

Exothermic methylation steps require precise temperature modulation. Jacketed reactors maintaining 25–30°C during dimethyl sulfate additions prevent thermal degradation, as evidenced by HPLC monitoring showing <0.5% byproducts.

Purification and Crystallization

Recrystallization Techniques

The final compound is purified via antisolvent crystallization using n-propanol/water (3:1). This method reduces residual palladium levels to <5 ppm, meeting pharmacopeial standards.

Chromatographic Methods

Reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients resolve positional isomers, crucial for achieving >99% enantiomeric purity in pharmaceutical-grade material.

Industrial-Scale Production Challenges

Catalyst Recycling

Palladium recovery systems using thiourea-functionalized resins achieve 92% metal recuperation, reducing production costs by 30% compared to single-use catalysts.

Waste Stream Management

Aqueous nickel wastes are treated with EDTA chelation followed by alkaline precipitation, decreasing heavy metal discharge to <1 ppm in effluent streams .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid (YB-4483): This positional isomer differs in the substitution site on the benzene ring (para instead of meta). While sharing the same molecular formula (C₁₃H₁₀ClNO₂) and weight (247.68 g/mol), the para-substitution may alter solubility and steric interactions in biological systems .
  • 3-(6-Chloropyridin-3-yl)benzaldehyde (BP-3232) :
    Replacing the benzoic acid group with a benzaldehyde moiety reduces acidity and introduces reactivity differences (e.g., aldehyde oxidation susceptibility). The absence of the 2-methyl group on the pyridine ring may decrease steric hindrance .

Chloro-Methyl Pyridine Derivatives

  • 5-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 886365-04-4): This compound features a pyridine ring directly substituted with a carboxylic acid group, differing in the positions of chloro and methyl groups.
  • 6-Chloro-2-picolinic acid methyl ester :
    The esterified carboxylic acid group in this derivative contrasts with the free acid in the target compound, impacting bioavailability and metabolic stability .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Functional Group
3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid 1352318-62-7 C₁₃H₁₀ClNO₂ 247.68 98% Benzoic acid
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid 1345472-36-7 C₁₃H₁₀ClNO₂ 247.68 98% Benzoic acid (para)
3-(6-Chloropyridin-3-yl)benzaldehyde Not provided C₁₂H₈ClNO 217.65 Not listed Benzaldehyde
5-Chloro-4-methylpyridine-2-carboxylic acid 886365-04-4 C₇H₆ClNO₂ 171.58 Not listed Pyridine carboxylic acid

Key Observations:

  • Acidity and Reactivity : The free carboxylic acid group in the target compound enhances hydrogen-bonding capacity compared to ester or aldehyde derivatives, making it suitable for coordination chemistry or salt formation .

Biological Activity

3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro-substituted pyridine ring and a benzoic acid moiety. Its molecular formula is C13H10ClNO2C_{13}H_{10}ClNO_2 with a molecular weight of approximately 233.66 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. Detailed studies are necessary to elucidate the precise pathways involved in its mechanism of action.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate. Its unique structure may enhance its interaction with bacterial enzymes, inhibiting their function.

2. Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation, showing promise in various in vitro assays.

3. Inhibition of Specific Enzymes
The compound's interaction with enzymes involved in metabolic pathways has been studied, revealing its potential as an inhibitor for certain targets, which could be beneficial in treating metabolic disorders .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Mechanism of ActionIdentified interaction with specific molecular targets; requires further investigation for detailed pathways.
Antimicrobial ActivityShowed effectiveness against multiple bacterial strains; potential for antibiotic development.
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro; further studies needed for clinical relevance.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundStructureBiological Activity
6-Chloro-2-methylpyridinePyridine derivativePrecursor in synthesis; potential antimicrobial properties.
Benzoic AcidParent compoundBasic structural unit; limited biological activity compared to derivatives.

Q & A

Basic: How can researchers optimize the synthesis of 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid to improve yield and purity?

Methodological Answer:
The synthesis of this compound typically involves coupling reactions between pyridine and benzoic acid derivatives. Key steps include:

  • Hydrazide Intermediate Formation : React 6-chloro-2-methylpyridine-3-carboxylic acid derivatives with hydrazine to form hydrazide intermediates, which can be further functionalized .
  • Cyclization Strategies : Use phosphorus oxychloride (POCl₃) or similar dehydrating agents to facilitate cyclization, ensuring optimal temperature control (reflux conditions) to avoid side reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and validate purity via HPLC or LC-MS.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure using SHELXL or SHELXTL software for refinement, particularly for analyzing π-π stacking interactions between the pyridine and benzoic acid moieties .
  • NMR Spectroscopy : Combine ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) to confirm proton environments and connectivity. The chloro and methyl groups on the pyridine ring produce distinct deshielded signals .
  • FT-IR : Identify carboxylate (C=O stretch at ~1680 cm⁻¹) and aromatic C-Cl bonds (650–800 cm⁻¹) .

Basic: How does the benzoic acid moiety influence the compound’s reactivity in downstream functionalization?

Methodological Answer:
The benzoic acid group enables:

  • Salt Formation : React with bases (e.g., NaOH) to form water-soluble salts for biological assays .
  • Esterification/Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the acid to amines or alcohols, creating prodrugs or conjugates .
  • Metal Coordination : The carboxylate can bind metal ions (e.g., Zn²⁺), useful in catalysis or metallodrug design .

Advanced: What computational methods are suitable for predicting binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) by leveraging the pyridine ring’s π-π stacking potential .
  • MD Simulations : Perform GROMACS simulations to assess stability of ligand-protein complexes, focusing on chlorine’s hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using Gaussian-based DFT calculations .

Advanced: How might researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization : Validate cytotoxicity (e.g., MTT assays) against consistent cell lines (e.g., PC-3 for prostate cancer) and control for pH effects from the carboxylic acid .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm involvement of pathways like mTOR/p70S6K in observed anti-proliferative effects .

Advanced: What experimental design considerations are critical for crystallographic studies of this compound?

Methodological Answer:

  • Crystal Growth : Optimize solvent systems (e.g., DMSO/water) and slow evaporation to obtain high-quality single crystals .
  • Twinned Data Handling : Use SHELXD for structure solution and Olex2 for refinement if twinning is detected .
  • Thermal Motion Analysis : Apply anisotropic displacement parameters to refine chlorine and methyl group positions, reducing model bias .

Advanced: How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?

Methodological Answer:

  • Pyridine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance electrophilic reactivity .
  • Benzoic Acid Bioisosteres : Replace the carboxylate with tetrazoles or sulfonamides to improve bioavailability .
  • Hybrid Derivatives : Conjugate with triazole or thiazole moieties to exploit synergistic interactions with biological targets .

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